Physicochemical Profiling and Molecular Weight Determination of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide
Physicochemical Profiling and Molecular Weight Determination of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide
Executive Summary
In preclinical drug development, diarylamines containing functionalized pyridine rings frequently serve as core scaffolds for kinase inhibitors and advanced synthetic intermediates. N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is a highly functionalized molecule characterized by a bridging secondary amine flanked by an electron-withdrawing 3-nitropyridine moiety and a para-acetamidophenyl group.
This technical guide provides an in-depth analysis of the compound's molecular weight, exact monoisotopic mass, and physicochemical properties. Furthermore, it details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise quantification and identification, grounded in causality and regulatory bioanalytical standards.
Structural Analysis & Physicochemical Causality
To develop robust analytical and biological assays, one must first understand the causality between a molecule's structural features and its physicochemical behavior.
Molecular Formula and Weight
The compound possesses the molecular formula C₁₃H₁₂N₄O₃ .
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Average Molecular Weight (MW): 272.26 g/mol . This value accounts for the natural isotopic distribution of carbon, hydrogen, nitrogen, and oxygen, and is utilized for bulk stoichiometric calculations during synthesis and formulation.
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Exact Monoisotopic Mass: 272.0909 Da. Calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), this value is critical for HRMS identification to distinguish the parent drug from isobaric interferences [1].
Functional Group Causality
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3-Nitropyridine Ring: The strong electron-withdrawing nature of the nitro group at the meta-position relative to the bridging amine significantly reduces the electron density of the pyridine nitrogen and the secondary amine. Causality: This lowers the overall basicity (pKa) of the molecule, meaning that stronger acidic modifiers (e.g., 0.1% Formic Acid) are required in the LC mobile phase to ensure efficient protonation [M+H]⁺ during Electrospray Ionization (ESI).
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Acetamide Moiety: Acts as both a hydrogen bond donor and acceptor. Causality: It improves aqueous solubility compared to a bare phenyl ring but introduces a metabolic liability, as it is highly susceptible to hepatic amidases.
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Nitro Group Liability: Nitroaromatics are classic substrates for Phase I nitroreduction by cytochrome P450s and nitroreductases, leading to the formation of reactive nitroso intermediates and ultimately primary amines [2].
Quantitative Data Summaries
The following tables summarize the critical physicochemical parameters and the predicted mass spectrometric behavior of the compound.
Table 1: Physicochemical and Mass Profile
| Parameter | Value | Analytical Significance |
| Molecular Formula | C₁₃H₁₂N₄O₃ | Defines isotopic envelope in MS. |
| Average Molecular Weight | 272.26 g/mol | Used for gravimetric standard preparation. |
| Exact Monoisotopic Mass | 272.0909 Da | Target mass for TOF/Orbitrap analyzers. |
| H-Bond Donors (HBD) | 2 (Amine, Amide) | Influences target binding and permeability. |
| H-Bond Acceptors (HBA) | 5 (O, N atoms) | Impacts desolvation energy in ESI source. |
Table 2: Expected HRMS Adducts (Positive Ion Mode)
| Adduct Species | Formula | Exact Mass (m/z) | Mass Error Tolerance |
| Protonated [M+H]⁺ | [C₁₃H₁₃N₄O₃]⁺ | 273.0982 | < 5 ppm |
| Sodium [M+Na]⁺ | [C₁₃H₁₂N₄O₃Na]⁺ | 295.0802 | < 5 ppm |
| Potassium[M+K]⁺ | [C₁₃H₁₂N₄O₃K]⁺ | 311.0541 | < 5 ppm |
Experimental Protocol: Self-Validating HRMS Methodology
To ensure data integrity in drug metabolism and pharmacokinetics (DMPK) studies, analytical methods must be self-validating. The following LC-ESI-QTOF-MS protocol is designed in alignment with ICH M10 bioanalytical method validation guidelines [3].
Step-by-Step Analytical Workflow
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Sample Preparation (Protein Precipitation):
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Action: Spike 50 µL of biological matrix (e.g., plasma) with 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (IS).
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Causality: ACN denatures plasma proteins. The 1:3 ratio ensures >95% protein precipitation, preventing column clogging and reducing ion suppression in the MS source.
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Chromatographic Separation (UHPLC):
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Action: Inject 2 µL of the supernatant onto a C18 Sub-2 µm column (e.g., 2.1 x 50 mm). Use a gradient of Water (0.1% Formic Acid) and ACN (0.1% Formic Acid).
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Causality: The hydrophobic C18 stationary phase retains the diarylamine. Formic acid maintains the compound in its protonated state, ensuring sharp peak shapes and preventing secondary interactions with residual silanols.
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System Suitability and Lock-Mass Calibration (Self-Validation):
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Action: Introduce Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference sprayer.
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Causality: The mass spectrometer continuously corrects the mass axis against this known standard. This closed-loop feedback system guarantees sub-2 ppm mass accuracy for the 273.0982 m/z target, validating the instrument's calibration state in real-time.
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Data Acquisition:
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Action: Acquire data in ESI positive mode over a mass range of 100-1000 m/z using a targeted MS/MS collision energy of 20-30 eV.
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Analytical Workflow Visualization
LC-HRMS analytical workflow for exact mass determination of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide.
Metabolic Profiling and Biotransformation
Understanding the molecular weight is only the first step; anticipating how that mass shifts in vivo is crucial for DMPK scientists. N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide contains two highly labile sites for Phase I metabolism.
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Nitroreduction: The 3-nitropyridine group is susceptible to reduction by gut microflora and hepatic nitroreductases [2]. This process converts the nitro group (-NO₂) to a primary amine (-NH₂), resulting in a mass shift of -30 Da (Loss of O₂, addition of H₂). The resulting metabolite has an exact mass of 242.1168 Da.
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Amide Hydrolysis: Hepatic amidases can cleave the acetamide bond, releasing acetic acid and leaving a primary aniline derivative. This results in a mass shift of -42 Da (Loss of the acetyl group).
Biotransformation Pathway Visualization
Primary Phase I biotransformation pathways: nitroreduction and amide hydrolysis.
Conclusion
The precise determination of the molecular weight (272.26 g/mol ) and exact monoisotopic mass (272.0909 Da) of N-{4-[(3-Nitropyridin-2-yl)amino]phenyl}acetamide is foundational for its preclinical evaluation. By employing a self-validating LC-HRMS protocol and understanding the structural causality behind its ionization and metabolic liabilities, analytical scientists can ensure robust, regulatory-compliant data generation throughout the drug development lifecycle.
References
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IUPAC. "Atomic Weights of the Elements." International Union of Pure and Applied Chemistry. URL:[Link]
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Rickert, D. E. "Metabolism of nitroaromatic compounds." Drug Metabolism Reviews, 1987. URL:[Link]
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European Medicines Agency. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA, 2023. URL:[Link]
